molecular formula C9H11NO4 B3262261 Ethyl 2-((3-hydroxypyridin-2-yl)oxy)acetate CAS No. 353292-81-6

Ethyl 2-((3-hydroxypyridin-2-yl)oxy)acetate

Cat. No. B3262261
CAS RN: 353292-81-6
M. Wt: 197.19 g/mol
InChI Key: ABMQGSICTIPMKL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-((3-hydroxypyridin-2-yl)oxy)acetate is a synthetic compound with the CAS number 353292-81-6 . It has a molecular weight of 197.19 .


Synthesis Analysis

The synthesis of Ethyl 2-((3-hydroxypyridin-2-yl)oxy)acetate involves a reaction with 3-chloro-2,5,6-trifluoropyridine (CAS 2879-42-7) in DMSO at room temperature . Sodium azide is added and the mixture is stirred for 3 hours. Then, a suspension of ethyl 2-((3-hydroxy-2-pyridyl)oxy)acetate and Cs2CO3 in DMSO is added in portions. The resulting mixture is stirred at room temperature for 15 hours, diluted with water, and extracted with ethyl acetate. The combined organic layer is washed with brine, dried over anhydrous Na2SO4, filtered, and the solvent is removed under reduced pressure .


Molecular Structure Analysis

The IUPAC name of the compound is ethyl 2-((3-hydroxypyridin-2-yl)oxy)acetate . The InChI code is 1S/C9H11NO4/c1-2-13-8(12)6-14-9-7(11)4-3-5-10-9/h3-5,11H,2,6H2,1H3 .


Physical And Chemical Properties Analysis

The compound is a solid at room temperature . . The storage temperature is recommended to be at room temperature in a sealed, dry environment .

Scientific Research Applications

Reactive Distillation for Ethyl Acetate Production

  • Application: Ethyl acetate production through process intensification techniques such as reactive distillation is examined. This method overcomes chemical equilibrium limitations, reducing energy consumption and capital investment. It shows the potential for efficient chemical synthesis involving esterification processes.
  • Reference: (Patil & Gnanasundaram, 2020).

Biodegradation of Ethyl tert-Butyl Ether (ETBE) in Soil and Groundwater

  • Application: Research on the biodegradation and fate of ETBE, a gasoline oxygenate, in soil and groundwater highlights microbial pathways for degrading ether compounds. Such studies are crucial for environmental remediation and understanding the ecological impact of synthetic chemicals.
  • Reference: (Thornton et al., 2020).

Hydroxypyridinone Complexes with Aluminium

  • Application: Hydroxypyridinones are explored for their chelating properties, particularly with aluminum and iron, for medical uses. This research provides a basis for developing treatments involving metal ion chelation, potentially applicable in conditions like heavy metal poisoning or metal overload diseases.
  • Reference: (Santos, 2002).

Ionic Liquid-Based Technologies

  • Application: The review on the toxicity and environmental impact of ionic liquids, specifically 1-Ethyl-3-Methylimidazolium Acetate, in industrial applications. This highlights the importance of understanding the ecological and health-related aspects of chemical compounds used in large-scale industrial processes.
  • Reference: (Ostadjoo et al., 2018).

Overview of Hydroxypyranone and Hydroxypyridinone in Drug Discovery

  • Application: A review emphasizing the pharmacological significance of hydroxypyranone and hydroxypyridinone derivatives, which display a wide range of biological activities. This underscores the potential of such compounds in the development of new therapeutics.
  • Reference: (He et al., 2021).

Safety and Hazards

The compound is classified under GHS07 for safety . The hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . The precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

properties

IUPAC Name

ethyl 2-(3-hydroxypyridin-2-yl)oxyacetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO4/c1-2-13-8(12)6-14-9-7(11)4-3-5-10-9/h3-5,11H,2,6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABMQGSICTIPMKL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)COC1=C(C=CC=N1)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-((3-hydroxypyridin-2-yl)oxy)acetate

CAS RN

353292-81-6
Record name ethyl 2-[(3-hydroxypyridin-2-yl)oxy]acetate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

A mixture of 13.8 g of 3-acetoxy-2-(ethoxycarbonyl)methoxypyridine, 4.38 g of potassium carbonate and 60 ml of ethanol was stirred for over night at room temperature. The reaction solution was poured into a mixture of water, sodium chloride and hydrochloric acid, and extracted with ethyl acetate. The organic layer was washed with saturated saline, dried over anhydrous magnesium sulfate, and concentrated. The residue was subjected to silica gel column chromatography to obtain 10.45 g of 3-hydroxy-2-(ethoxycarbonyl)methoxypyridine.
Quantity
13.8 g
Type
reactant
Reaction Step One
Quantity
4.38 g
Type
reactant
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 2-((3-hydroxypyridin-2-yl)oxy)acetate
Reactant of Route 2
Reactant of Route 2
Ethyl 2-((3-hydroxypyridin-2-yl)oxy)acetate
Reactant of Route 3
Reactant of Route 3
Ethyl 2-((3-hydroxypyridin-2-yl)oxy)acetate
Reactant of Route 4
Reactant of Route 4
Ethyl 2-((3-hydroxypyridin-2-yl)oxy)acetate
Reactant of Route 5
Reactant of Route 5
Ethyl 2-((3-hydroxypyridin-2-yl)oxy)acetate
Reactant of Route 6
Reactant of Route 6
Ethyl 2-((3-hydroxypyridin-2-yl)oxy)acetate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.